6,7-Dimethoxy-4-(3,4-dimethoxyphenoxy)quinoline
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Overview
Description
4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline is a complex organic compound characterized by its quinoline core structure substituted with methoxy and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxyphenol, which is then reacted with appropriate reagents to introduce the phenoxy and quinoline moieties. The reaction conditions often involve the use of catalysts such as BF3·OEt2 and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of probes for biological imaging and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential as an anticancer or antimicrobial agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenoxy groups can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylpropionic acid: A related compound used in the synthesis of various derivatives.
3,4-Dimethoxyphenyl thiosemicarbazone: Known for its corrosion inhibition properties.
Uniqueness
4-(3,4-Dimethoxy-phenoxy)-6,7-dimethoxy-quinoline is unique due to its combination of methoxy and phenoxy groups on a quinoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenoxy)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C19H19NO5/c1-21-16-6-5-12(9-17(16)22-2)25-15-7-8-20-14-11-19(24-4)18(23-3)10-13(14)15/h5-11H,1-4H3 |
InChI Key |
ZQSHUGGLESWJFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC |
Synonyms |
3,4-dimethoxy-4-phenoxy-6,7-dimethoxyquinoline Ki 6783 Ki-6783 Ki6783 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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